molecular formula C12H8N2 B8746714 3,8-Phenanthroline

3,8-Phenanthroline

Cat. No. B8746714
M. Wt: 180.20 g/mol
InChI Key: SWSBZLMSDYTUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710906B2

Procedure details

Second, a mixture of 1.0 g (0.0056 mol) of 3,8-phenanthroline and 18.0 g (0.034 mol) of (3-bromopropyl)triphenylphosphonium hexafluorophosphate (obtained from the metathesis of (3-bromopropyl)triphenylphosphonium bromide with NaPF6) and 50 mL of DMF was heated under N2 to 95° C. overnight. After cooling to room temperature 150 mL of acetone was added to the reaction and a solid precipitated. This solid was isolated by vacuum filtration and then dissolved in a minimum amount of water. To this solution was added 1M aqueous NaBF4 until a precipitate formed. The solid was isolated by vacuum filtration and then recrystallized twice from ethanol and 1M aqueous NaBF4 and once from ethanol, acetonitrile and 1M aqueous NaBF4. Decolorization was achieved with charcoal during recrystallization. After drying under vacuum at 70° C. 4.1 g (65% yield) of an off-white solid was obtained.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
(3-bromopropyl)triphenylphosphonium hexafluorophosphate
Quantity
18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C2C(=CC=C3C=2C=CN=C3)C=NC=1.F[P-](F)(F)(F)(F)F.[Br:22][CH2:23][CH2:24][CH2:25][P+:26]([C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1)([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>CN(C=O)C>[Br-:22].[Br:22][CH2:23][CH2:24][CH2:25][P+:26]([C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1)([C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1=CN=CC2=CC=C3C=NC=CC3=C12
Name
(3-bromopropyl)triphenylphosphonium hexafluorophosphate
Quantity
18 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.BrCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Br-].BrCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.